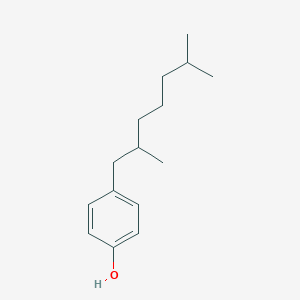

4-(2,6-Dimethylheptyl)phenol

Description

4-(2,6-Dimethylheptyl)phenol, a specific isomer of nonylphenol, has garnered attention in environmental and analytical chemistry. Its chemical structure and properties are detailed in the table below.

| Property | Value |

| CAS Number | 521947-27-3 sigmaaldrich.com |

| Molecular Formula | C₁₅H₂₄O sigmaaldrich.com |

| Molecular Weight | 220.35 g/mol sigmaaldrich.com |

| Synonyms | 262NP, 4-(1,1,5-Trimethylhexyl)phenol sigmaaldrich.com |

This table presents key identifying properties of this compound.

This compound is one of many isomers of nonylphenol, a group of synthetic organic compounds produced by the alkylation of phenol (B47542) with a mixture of nonenes. This process results in a complex mixture of isomers, primarily with the nonyl group attached at the para position of the phenol ring. These branched alkylphenols are widely used in the production of nonylphenol ethoxylates, which are non-ionic surfactants employed in various industrial applications, including detergents, emulsifiers, and dispersing agents. sigmaaldrich.com

The branching of the nine-carbon alkyl chain can vary significantly, leading to a multitude of isomers. Research has been conducted to synthesize and characterize specific branched para-nonylphenol isomers to better understand their individual contributions to the properties of the technical mixtures. In one such study, eight different tertiary nonanols were synthesized and then coupled with phenol to create the corresponding nonylphenols. nih.gov Among the synthesized and characterized isomers was 4-(2,6-dimethyl-2-heptyl)phenol, referred to in the study as 262NP. nih.gov The structures of these synthesized isomers were confirmed using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov

The analysis of commercial nonylphenol mixtures revealed the presence of these synthesized isomers, including 4-(2,6-dimethyl-2-heptyl)phenol, in varying quantities. nih.gov This highlights the complex composition of commercial nonylphenol and the presence of specific branched isomers like the one in focus.

The investigation of individual isomers within complex chemical mixtures like technical nonylphenol is of profound importance. Different isomers can exhibit distinct physical, chemical, and biological properties. For instance, the estrogenic potential of nonylphenol isomers is a significant area of research, and studies have suggested that the potency can vary between different branched structures. nih.gov The persistence and bioaccumulation potential of alkylphenols are also of environmental concern. sigmaaldrich.com

The development of analytical methods to differentiate and quantify specific isomers is a key area of research. For example, a newly synthesized isomer, 4-(2,6-dimethylhept-3-yl)phenol, has been proposed as an internal standard for the determination of technical 4-nonylphenol (B119669) in water samples. researchgate.net This underscores the need for pure, well-characterized isomers to serve as reference materials in analytical studies. The use of such standards allows for more accurate quantification of total nonylphenol and can help in elucidating the specific isomeric composition in environmental samples.

Structure

3D Structure

Properties

IUPAC Name |

4-(2,6-dimethylheptyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O/c1-12(2)5-4-6-13(3)11-14-7-9-15(16)10-8-14/h7-10,12-13,16H,4-6,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFMWIQGYVNZXKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)CC1=CC=C(C=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40415295 | |

| Record name | 4-(2,6-Dimethylheptyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40415295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63085-63-2 | |

| Record name | 4-(2,6-Dimethylheptyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40415295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemo Enzymatic Approaches for 4 2,6 Dimethylheptyl Phenol

Regioselective Synthesis Strategies for Phenolic Alkylation

The introduction of an alkyl group onto a phenol (B47542) ring is a fundamental transformation in organic synthesis. However, controlling the position of this substitution (regioselectivity), particularly to obtain the para-isomer exclusively, presents a significant challenge. The hydroxyl group of the phenol is an activating, ortho-, para-directing group, often leading to mixtures of isomers.

The Friedel-Crafts alkylation is a classic method for forming carbon-carbon bonds to aromatic rings. wikipedia.org In the context of phenol alkylation, the reaction involves an alkylating agent (e.g., an alkyl halide or an alkene) and a Lewis acid or Brønsted acid catalyst. wikipedia.orgbeilstein-journals.org

The direct alkylation of phenol can be complicated by the coordination of the phenolic oxygen with the Lewis acid catalyst, which can deactivate the ring or lead to O-alkylation as a side reaction. stackexchange.com To circumvent this, a common strategy involves the alkylation of a protected phenol, such as anisole (B1667542) (methoxybenzene), followed by deprotection (demethylation) to yield the desired phenol. researchgate.netresearchgate.net The synthesis of nonylphenol isomers, a class of compounds to which 4-(2,6-dimethylheptyl)phenol belongs, often employs this approach. For instance, nonylphenols with a quaternary alpha-carbon have been synthesized via Friedel-Crafts alkylation of anisole with tertiary nonyl bromides, followed by demethylation. researchgate.net

The choice of catalyst and reaction conditions plays a critical role in directing the substitution to the desired para-position. While traditional Lewis acids like aluminum chloride (AlCl₃) are effective, they can sometimes lead to side products and rearrangements of the alkyl group. wikipedia.orgmasterorganicchemistry.com Modern advancements have introduced milder and more selective catalysts. For example, hexafluoroisopropanol (HFIP) has been shown to promote highly para-selective Friedel-Crafts alkylation of phenols with tertiary alkyl bromides by acting as a weak Lewis acid and coordinating with the phenol through hydrogen bonding, which increases steric hindrance around the ortho positions. rsc.org

| Alkylation Method | Substrates | Catalyst/Promoter | Key Outcome/Selectivity | Reference |

|---|---|---|---|---|

| Classical Friedel-Crafts | Phenol and Alkyl Halide | Aluminum chloride (AlCl₃) | Forms ortho- and para-acylphenols; catalyst coordination can reduce yield. stackexchange.comdoubtnut.com | stackexchange.comdoubtnut.com |

| Alkylation of Anisole | Anisole and Tertiary Nonyl Bromides | Lewis Acid (e.g., BI₃ for demethylation) | Yields para-substituted nonylphenols after demethylation. researchgate.net | researchgate.net |

| HFIP-Promoted Alkylation | Phenols and Tertiary Alkyl Bromides | Hexafluoroisopropanol (HFIP) | Highly para-selective due to hydrogen bonding and steric hindrance. rsc.org | rsc.org |

| Acid-Catalyzed Alkylation | Phenol and Branched Alkenes | Acidic Promoter | Exclusively para-tert-alkylphenols are formed in high yield (80-85%). rsc.org | rsc.org |

Cross-coupling reactions offer a powerful and regioselective alternative to classical electrophilic substitution for synthesizing substituted phenols. These methods often involve the coupling of an aryl electrophile (or nucleophile) with an organometallic reagent.

One notable strategy is the enantiospecific sp²–sp³ coupling of para-substituted phenols with secondary and tertiary boronic esters. nih.gov This method proceeds by treating a dilithio phenolate (B1203915) species with a boronic ester, followed by an oxidant like Ph₃BiF₂. This approach achieves complete enantiospecificity, meaning the stereochemistry of the chiral center in the boronic ester is perfectly transferred to the final product. nih.gov This is particularly relevant for the synthesis of this compound, where the alkyl chain possesses a chiral center at the point of attachment to the phenol ring.

Another approach involves the coupling of p-methoxyphenylmagnesium bromide (a Grignard reagent) with ketones to produce nonylphenols with a tertiary alpha-carbon. researchgate.net This allows for the construction of highly branched alkyl side chains that might be difficult to install via traditional Friedel-Crafts chemistry due to potential carbocation rearrangements. Oxidative coupling reactions, using reagents like potassium ferricyanide (B76249) or iron(III) chloride, have also been developed for synthesizing biphenyldiols from substituted phenols, showcasing the versatility of coupling strategies in phenol chemistry. jraic.com

Isotopic Labeling Techniques for Mechanistic and Environmental Studies

Isotopic labeling is a crucial technique used to trace the fate of a molecule through a chemical reaction or a biological system. wikipedia.org For environmental contaminants like alkylphenols, isotopically labeled standards are essential for accurate quantification in complex matrices and for metabolic studies.

The synthesis of ¹³C-labeled this compound analogues has been reported for use in environmental analysis. researchgate.netfujifilm.commedchemexpress.com For example, 4-(3',6'-dimethyl-3'-heptyl)phenol-13C₆, where the six carbon atoms of the phenol ring are replaced with ¹³C isotopes, serves as an ideal internal standard or surrogate for gas chromatography-mass spectrometry (GC-MS) analysis. researchgate.netfujifilm.com The use of a labeled compound that coelutes with the analyte allows for precise compensation of matrix effects, which is particularly important when analyzing low concentrations in environmental samples like wastewater. researchgate.net The synthesis of these standards often follows the same pathways as their unlabeled counterparts, simply starting with an isotopically enriched precursor, such as ¹³C-labeled phenol or benzene (B151609). researchgate.net

Deuterium (B1214612) labeling is another powerful tool, often used to probe reaction mechanisms (the kinetic isotope effect) or to create "heavy drugs" with altered metabolic profiles. beilstein-journals.orgnih.gov In the context of this compound, deuterium could be incorporated at specific positions on the alkyl chain or the aromatic ring. mdpi.comrsc.org For instance, studying the hydrogen-deuterium exchange of the phenolic proton in deuterated water (D₂O) can provide insights into the compound's reactivity. wikipedia.org Synthesizing deuterium-labeled versions for metabolic studies helps in identifying the sites of enzymatic oxidation by tracking the loss or retention of deuterium in the resulting metabolites.

Advances in Synthesis Yield and Purity Optimization

Optimizing the yield and purity of this compound synthesis is critical for both research and potential industrial applications. Key factors influencing the outcome include the choice of synthetic route, catalyst, reaction conditions, and purification methods.

For coupling reactions, optimization often focuses on ligand and catalyst selection to maximize reaction turnover and minimize side reactions. Electrochemical methods, such as anodic phenol-arene cross-coupling, present another avenue for optimization. uni-mainz.de By using a Design of Experiments (DoE) approach, electrolysis parameters like current density and substrate concentration can be fine-tuned to dramatically improve the space-time yield of non-symmetric biaryls. uni-mainz.de Such systematic optimization strategies are crucial for developing robust and efficient syntheses that provide high yields of pure target compounds.

| Synthetic Route | Target Compound/Analogue | Reported Yield | Purity/Characterization | Reference |

|---|---|---|---|---|

| Friedel-Crafts Alkylation & Demethylation | 4-(3',6'-dimethyl-3'-heptyl)phenol | 47.3% (overall) | Pure isomer confirmed by GC-MS, NMR, and IR. researchgate.netresearchgate.netresearchgate.net | researchgate.netresearchgate.netresearchgate.net |

| Coupling of Grignard Reagent and Ketone | Nonylphenols with tertiary α-carbon | Not specified, but provides access to specific isomers. researchgate.net | Characterized by GC-MS and NMR. researchgate.net | researchgate.net |

| Enantiospecific sp²-sp³ Coupling | (-)-4-(1,5-dimethylhex-4-enyl)‐2‐methylphenol | 57% | 100% enantiospecificity. nih.gov | nih.gov |

| Anodic Phenol-Arene Cross-Coupling | Various Biaryls | Up to 85% | Optimized for yield and selectivity via DoE. uni-mainz.de | uni-mainz.de |

Advanced Spectroscopic and Structural Elucidation of 4 2,6 Dimethylheptyl Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Positional Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules. For 4-(2,6-Dimethylheptyl)phenol, both ¹H and ¹³C NMR provide critical data for assigning the positions of protons and carbon atoms, as well as understanding the stereochemistry of the branched alkyl chain. While specific spectral data for this compound is not extensively published, the expected chemical shifts and splitting patterns can be predicted based on the analysis of similar alkylphenols.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons, the phenolic hydroxyl proton, and the various protons along the dimethylheptyl side chain. The integration of these signals would confirm the number of protons in each unique chemical environment.

The aromatic protons on the phenol (B47542) ring, being in a para-substituted pattern, would typically appear as two distinct doublets in the range of δ 6.5-7.5 ppm. The protons ortho to the hydroxyl group (H-2' and H-6') would be expected at a slightly different chemical shift than the protons meta to the hydroxyl group (H-3' and H-5'). The phenolic -OH proton itself would likely present as a broad singlet, with a chemical shift that can vary depending on solvent and concentration, but is generally found between δ 4-8 ppm.

The protons of the 2,6-dimethylheptyl group would show a series of multiplets and doublets in the upfield region of the spectrum (δ 0.8-2.6 ppm). The methyl groups at positions 2 and 6 would likely appear as doublets due to coupling with the adjacent methine protons. The methine protons themselves would be multiplets due to coupling with neighboring methylene (B1212753) and methyl protons. The methylene protons along the chain would also appear as multiplets.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| -OH | 4.0 - 8.0 | Broad Singlet |

| Aromatic H (ortho to -OH) | 6.9 - 7.2 | Doublet |

| Aromatic H (meta to -OH) | 6.6 - 6.9 | Doublet |

| -CH- (benzylic) | 2.4 - 2.7 | Multiplet |

| -CH₂- | 1.1 - 1.6 | Multiplet |

| -CH- (in chain) | 1.4 - 1.8 | Multiplet |

| -CH₃ (benzylic) | 1.1 - 1.3 | Doublet |

| -CH₃ (terminal) | 0.8 - 1.0 | Doublet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides a map of the carbon skeleton of this compound. Each unique carbon atom in the molecule will give rise to a distinct signal.

The carbon atom attached to the hydroxyl group (C-1') is expected to be the most downfield of the aromatic carbons, typically appearing around δ 150-155 ppm. The other aromatic carbons will resonate in the δ 115-145 ppm region. The carbon atom at the point of attachment of the alkyl chain (C-4') would also be in this region.

The aliphatic carbons of the 2,6-dimethylheptyl chain will appear in the upfield region of the spectrum (δ 10-45 ppm). The chemical shifts of these carbons are influenced by their position relative to the aromatic ring and the methyl branches.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1' (C-OH) | 150 - 155 |

| C-4' (C-alkyl) | 140 - 145 |

| C-2', C-6' | 128 - 132 |

| C-3', C-5' | 114 - 118 |

| Benzylic CH | 35 - 45 |

| CH₂ | 25 - 40 |

| CH | 25 - 35 |

| CH₃ | 15 - 25 |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl (-OH) group, the aromatic ring, and the aliphatic C-H bonds.

A prominent and broad absorption band is anticipated in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic hydroxyl group. The broadness of this peak is a result of intermolecular hydrogen bonding.

The presence of the aromatic ring will be confirmed by several absorptions. C-H stretching vibrations on the aromatic ring typically appear just above 3000 cm⁻¹, in the range of 3010-3100 cm⁻¹. C=C stretching vibrations within the aromatic ring give rise to characteristic bands in the 1450-1600 cm⁻¹ region. Additionally, C-H out-of-plane bending vibrations can provide information about the substitution pattern of the benzene (B151609) ring. For a 1,4-disubstituted (para) ring, a strong band is expected in the 800-850 cm⁻¹ region.

The aliphatic dimethylheptyl chain will produce strong C-H stretching absorption bands in the 2850-2960 cm⁻¹ region. C-H bending vibrations for the methyl (-CH₃) and methylene (-CH₂) groups are expected around 1465 cm⁻¹ and 1375 cm⁻¹.

Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (H-bonded) | 3200 - 3600 | Strong, Broad |

| Aromatic C-H Stretch | 3010 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

| Aliphatic C-H Bend | 1375 - 1465 | Medium |

| para-Disubstituted C-H Bend | 800 - 850 | Strong |

| C-O Stretch | 1200 - 1260 | Strong |

Mass Spectrometry (MS) for Molecular Structure and Fragmentation Pattern Determination

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in structural elucidation.

For this compound, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. A key fragmentation pathway for alkylphenols is the benzylic cleavage, which involves the breaking of the bond between the aromatic ring and the alkyl side chain. This would result in a prominent fragment ion corresponding to the tropylium (B1234903) ion or a related stabilized carbocation.

Another common fragmentation involves the cleavage of the alkyl chain itself. The loss of methyl or larger alkyl radicals from the side chain would produce a series of fragment ions.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly well-suited for the analysis of volatile and semi-volatile compounds like this compound. In fact, this compound has been synthesized and utilized as an internal standard for the GC-MS determination of technical 4-nonylphenol (B119669).

In a typical GC-MS analysis, the compound would first be separated from other components in a mixture on a GC column. Upon entering the mass spectrometer, it would be ionized, commonly by electron ionization (EI). The resulting mass spectrum would show the molecular ion and a characteristic fragmentation pattern. The fragmentation would likely involve cleavage at the branched points of the dimethylheptyl chain and benzylic cleavage, leading to characteristic fragment ions that can be used for identification and quantification.

Predicted Key GC-MS Fragments for this compound

| m/z | Predicted Fragment |

|---|---|

| 220 | [M]⁺ (Molecular Ion) |

| 135 | [M - C₆H₁₃]⁺ (Loss of hexyl radical) |

| 121 | [M - C₇H₁₅]⁺ (Loss of heptyl radical) |

| 107 | [HO-C₆H₄-CH₂]⁺ (Benzylic cleavage) |

Electrospray Ionization Mass Spectrometry (ESI-MS) for Phenolic Compounds

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar and less volatile compounds. For phenolic compounds, ESI is often performed in negative ion mode, where a proton is abstracted from the acidic hydroxyl group to form a [M-H]⁻ ion. This often results in a less complex mass spectrum with a prominent pseudomolecular ion, which is advantageous for molecular weight determination.

While GC-MS is more common for this specific compound, ESI-MS could be employed, especially when coupled with liquid chromatography (LC). LC-ESI-MS would be beneficial for analyzing mixtures containing this compound without the need for derivatization, which is sometimes required for GC analysis. The resulting ESI-MS spectrum would be expected to show a strong signal at m/z 219, corresponding to the [M-H]⁻ ion. Tandem mass spectrometry (MS/MS) could then be used to induce fragmentation of this ion to obtain further structural information.

X-ray Crystallography and Solid-State Structural Characterization of Phenolic Derivatives

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For phenolic derivatives, this method provides invaluable insights into their molecular conformation, intermolecular interactions, and packing in the solid state.

While a specific crystal structure for this compound is not publicly documented, studies on other alkylphenols reveal common structural motifs. tubitak.gov.trnih.gov The crystal structures of phenolic compounds are often characterized by hydrogen bonding networks involving the hydroxyl group (-OH). nih.gov These hydrogen bonds can lead to the formation of chains, dimers, or more complex supramolecular assemblies, significantly influencing the physical properties of the material.

Table 1: Representative Crystallographic Data for a Phenolic Derivative (Note: This table is illustrative and based on data for a related phenolic compound, not this compound, as specific data is unavailable.)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 5.432 |

| c (Å) | 22.789 |

| β (°) | 98.76 |

| Volume (ų) | 1234.5 |

| Z | 4 |

| Hydrogen Bonds | O-H···O |

| Data is hypothetical and for illustrative purposes. |

Computational Chemistry and Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

In the absence of extensive experimental data, computational chemistry provides a robust framework for predicting and analyzing the properties of this compound. Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating its molecular geometry, vibrational spectra, and electronic characteristics. spiedigitallibrary.orgnih.govacs.org

Density Functional Theory (DFT) in Vibrational Spectrum Prediction and Analysis

DFT calculations are widely used to predict the vibrational frequencies of molecules, which correspond to the peaks observed in infrared (IR) and Raman spectra. nih.gov By optimizing the molecular geometry of this compound at a specific level of theory (e.g., B3LYP with a 6-311+G(d,p) basis set), the harmonic vibrational frequencies can be calculated. open.ac.ukepa.gov

These theoretical spectra can aid in the assignment of experimental vibrational bands to specific molecular motions, such as the stretching of the O-H bond, C-H bonds in the alkyl chain, and various vibrations of the aromatic ring. researchgate.net Scaling factors are often applied to the calculated frequencies to improve agreement with experimental data, accounting for anharmonicity and other systematic errors in the calculations. open.ac.uk

Table 2: Predicted Vibrational Frequencies for 4-Alkylphenols using DFT (Note: This table presents typical predicted frequencies for a 4-alkylphenol and is for illustrative purposes.)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) (Scaled) |

| O-H stretch | 3650 |

| Aromatic C-H stretch | 3100-3000 |

| Aliphatic C-H stretch | 2960-2850 |

| C=C aromatic ring stretch | 1600, 1500 |

| C-O stretch | 1250 |

| O-H bend | 1170 |

| Data is representative and based on general findings for alkylphenols. |

HOMO-LUMO Energy Gap Analysis and Electronic Properties

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's chemical reactivity, stability, and electronic transitions. semanticscholar.orgntu.edu.iq

For this compound, DFT calculations can map the electron density distribution of the HOMO and LUMO. Typically for phenols, the HOMO is localized on the electron-rich aromatic ring and the oxygen atom of the hydroxyl group, indicating these are the primary sites for electrophilic attack. The LUMO is generally distributed over the aromatic ring. A smaller HOMO-LUMO gap suggests higher reactivity. researchgate.net The electrophilicity index, another parameter derivable from these calculations, can quantify the energy stabilization of the molecule when it accepts electrons. semanticscholar.org

Table 3: Calculated Electronic Properties for a Representative 4-Alkylphenol (Note: This table is illustrative and based on general computational results for alkylphenols.)

| Property | Calculated Value (eV) |

| HOMO Energy | -5.8 |

| LUMO Energy | -0.9 |

| HOMO-LUMO Gap (ΔE) | 4.9 |

| Ionization Potential | 5.8 |

| Electron Affinity | 0.9 |

| Electronegativity | 3.35 |

| Chemical Hardness | 2.45 |

| Values are representative and intended for illustrative purposes. |

Environmental Dynamics and Biotransformation Pathways of 4 2,6 Dimethylheptyl Phenol

Environmental Degradation Mechanisms and Persistence in Aquatic Systems

The persistence of nonylphenol isomers in aquatic environments is a significant concern due to their potential endocrine-disrupting effects. Degradation can occur through both biological and non-biological (abiotic) processes, with the rate and extent of degradation heavily influenced by the specific molecular structure of the isomer.

The structure of the nonylphenol isomer, particularly the degree of branching in the alkyl side chain, plays a critical role in its susceptibility to microbial breakdown. Studies on various nonylphenol isomers have revealed that the structure of the benzylic carbon atom (the carbon atom attached to the phenol (B47542) ring) is a key determinant of biodegradability.

Research using the bacterium Sphingomonas xenophaga Bayram, isolated from activated sludge, demonstrated this isomer-specific degradation. This bacterium was capable of using certain nonylphenol isomers as a sole source of carbon and energy. The study showed that isomers with a quaternary benzylic carbon (a carbon atom bonded to four other carbon atoms) were readily degraded. In contrast, isomers with a secondary or primary benzylic carbon (having one or two hydrogen atoms attached) were not utilized as growth substrates. dss.go.thnih.gov

When incubated as a mixture, all isomers were degraded to some extent, but differential rates were evident, with more highly branched isomers degrading faster. dss.go.thnih.gov The degradation of isomers with quaternary benzylic carbons was found to proceed via the detachment of the alkyl side chain, a pathway not observed for the less-branched isomers. dss.go.thnih.gov This suggests that isomers like 4-n-nonylphenol may be transformed cometabolically when other, more easily degradable isomers are present. dss.go.thnih.gov

| Nonylphenol Isomer | Benzylic Carbon Structure | Ability to Serve as Growth Substrate |

|---|---|---|

| 4-(1-Ethyl-1,4-dimethylpentyl)phenol | Quaternary | Yes |

| 4-(1,1,2,4-Tetramethylpentyl)phenol | Quaternary | Yes |

| 4-(1,1-Dimethylheptyl)phenol | Quaternary | Yes |

| 4-(1-Methyloctyl)phenol | Secondary | No |

| 4-n-Nonylphenol | Primary | No |

Data sourced from studies on Sphingomonas xenophaga Bayram, which highlight the critical role of the benzylic carbon's structure in determining the biodegradation pathway of nonylphenol isomers. dss.go.thnih.gov

Abiotic processes, particularly photolysis (degradation by light), contribute to the breakdown of nonylphenols in aquatic environments. Studies have shown that 4-nonylphenol (B119669) can be directly photo-degraded by UV irradiation. nih.gov The efficiency of this process can be influenced by factors such as the initial concentration of the compound and the presence of other substances in the water. nih.gov For instance, the presence of hydrogen peroxide (H₂O₂) can significantly enhance the degradation rate. nih.gov

Photochemical processes in natural sunlight can also degrade nonylphenol near the water's surface, with one study reporting a half-life of 10-15 hours in bright summer sun. epa.gov The photolysis of a specific single nonylphenol isomer, 4-(2,6-dimethyl-2-heptyl)phenol, was found to proceed through reactions with oxygen radicals and hydroxyl radicals, leading to the formation of hydroxylated products such as 4-(2,6-dimethyl-2-heptyl)-1,2-benzenediol. scitepress.org The presence of dissolved organic matter, such as humic acids, can reduce the efficiency of photodegradation by absorbing some of the UV light. nih.gov

Biotransformation and Metabolite Profiling in Model Organisms

When organisms are exposed to nonylphenols, they can metabolize these compounds into various transformation products. This biotransformation is a key aspect of their toxicokinetics and can influence their persistence and potential toxicity.

Studies on the great pond snail, Lymnaea stagnalis, have provided insights into the metabolic fate of branched nonylphenol isomers in aquatic invertebrates. When embryos of L. stagnalis were exposed to the isomer 4-(3',6'-dimethyl-3'-heptyl)-phenol, there was evidence suggesting in vivo biotransformation. mdpi.com It is proposed that some of the parent compound is metabolized into catechol derivatives. mdpi.com This transformation is significant as the formation of catechol metabolites could potentially alter the estrogenic activity of the original compound. mdpi.com

Plant cells have demonstrated a significant capacity to metabolize nonylphenol isomers. Research using cell suspension cultures of soybean (Glycine max) and common corncockle (Agrostemma githago) studied the biotransformation of the isomer 4-(3′,5′-dimethyl-3′-heptyl)-phenol. nih.gov

Within days of incubation, the parent compound was almost completely transformed into four main types of products:

Glycosides of the original nonylphenol isomer. nih.gov

Glycosides of primary metabolites of the nonylphenol. nih.gov

Non-extractable residues. nih.gov

Unknown, possibly polymeric, materials found in the culture media. nih.gov

The primary metabolites formed were predominantly monohydroxylated derivatives of the parent nonylphenol, where a hydroxyl group was added to the alkyl side chain. nih.gov A smaller fraction was converted into a carboxylic acid derivative, also on the side chain. nih.gov In the A. githago cultures, the main primary metabolites were believed to be four diastereomers of 6′-hydroxy-4-(3′,5′-dimethyl-3′-heptyl)-phenol. nih.gov These findings indicate that plants can contribute to the environmental degradation of nonylphenols through these transformation pathways. nih.gov

| Plant Cell Culture | Incubation Period | Primary Transformation Product Types | Percentage of Primary Metabolites (of applied radioactivity) |

|---|---|---|---|

| Soybean | 2 days | Glycosides of parent compound, Glycosides of primary metabolites, Non-extractable residues, Unknown polymeric materials | 19–22% |

| Agrostemma githago | 7 days | 21–42% |

Data from a study on the biotransformation of a nonylphenol isomer, showing the distribution of metabolites after incubation with plant cell suspension cultures. nih.gov

Conjugation is a common metabolic process where a molecule is attached to the parent compound or its metabolites, often increasing water solubility and facilitating excretion. In the context of nonylphenol biotransformation, the formation of conjugated metabolites is a key pathway.

In plant cell cultures of Agrostemma githago and soybean, a significant portion of the nonylphenol isomer 4-(3′,5′-dimethyl-3′-heptyl)-phenol and its primary hydroxylated metabolites were converted into glycosides. nih.gov This involves the attachment of a sugar molecule (like glucose) to the phenolic hydroxyl group or the newly added hydroxyl group on the alkyl chain. nih.gov

While studies on aquatic invertebrates like Lymnaea stagnalis suggest the formation of catechol metabolites, further conjugation of these products is likely. mdpi.com In mammalian systems, phenolic compounds are often conjugated with glucuronic acid or sulfate. For example, studies with rat and human liver microsomes identified 4-(3',6'-dimethyl-3'-heptyl) catechol as a main metabolite of its parent nonylphenol isomer, which would be a candidate for further conjugation. nih.gov Although not directly observed in the specified model organisms, these conjugation pathways are common for phenolic xenobiotics across different species.

Environmental Partitioning Behavior and Bioavailability Studies

The environmental partitioning and bioavailability of 4-(2,6-Dimethylheptyl)phenol are dictated by its physicochemical properties, particularly its hydrophobicity and affinity for organic matter in soil and sediment. These characteristics determine its distribution in various environmental compartments and its potential for uptake by living organisms.

Octanol-Water Partitioning Coefficient (Kow) and its Relevance to Environmental Fate

The octanol-water partitioning coefficient (Kow) is a critical parameter for predicting the environmental distribution of a chemical. It represents the ratio of a chemical's concentration in the octanol (B41247) phase to its concentration in the aqueous phase at equilibrium. A high log Kow value signifies a compound's tendency to partition from water into fatty tissues of organisms and organic matter in the environment, indicating a potential for bioaccumulation.

While no experimental log Kow value for this compound has been found in the reviewed literature, a computationally derived value for a closely related isomer, 4-Heptyl-2,6-dimethylphenol, provides a strong indication of its behavior. The XLogP3-AA value for 4-Heptyl-2,6-dimethylphenol is estimated to be 5.8 nih.gov. This high value suggests that this compound is a highly lipophilic compound.

The lipophilicity of a substance, as indicated by its log Kow, is a key factor in its environmental fate. researchgate.net Compounds with high log Kow values are more likely to be adsorbed by organic matter in soil and sediment rather than remaining in the water column. ecetoc.org This partitioning behavior reduces their mobility in aquatic environments but can lead to their accumulation in benthic organisms and transfer through the food web. The high log Kow value for a similar compound suggests that this compound would exhibit similar partitioning behavior, leading to its association with particulate matter and sediment in aquatic systems.

Table 1: Estimated Octanol-Water Partitioning Coefficient for a this compound Isomer

| Compound Name | CAS Number | Computed log Kow (XLogP3-AA) | Source |

| 4-Heptyl-2,6-dimethylphenol | 10138-19-9 | 5.8 | nih.gov |

Note: This table presents a computed value for a structural isomer, as no experimental data for this compound was available.

Sorption to Sediment and Soil Matrices

The tendency of a chemical to adsorb to soil and sediment is quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). chemsafetypro.com This parameter normalizes the sorption distribution coefficient (Kd) to the fraction of organic carbon in the soil or sediment, providing a measure of the chemical's affinity for organic matter. ecetoc.orgchemsafetypro.com For nonpolar hydrophobic compounds like alkylphenols, sorption to organic carbon is the predominant mechanism governing their distribution in terrestrial and aquatic environments. nih.gov

Specific experimental data on the sorption of this compound to sediment and soil matrices are not available in the current body of scientific literature. However, studies on other alkylphenols, such as 4-nonylphenol, provide valuable insights. Research on 4-nonylphenol has shown that it exhibits significant sorption to soil, with a reported log Koc value of 3.97. nih.gov This indicates a strong tendency for 4-nonylphenol to bind to the organic fraction of soils and sediments.

Given the high lipophilicity suggested by the estimated log Kow for its isomer, it is highly probable that this compound also strongly sorbs to sediment and soil. The long, branched alkyl chain of this compound would contribute to its hydrophobic character, promoting its partitioning out of the water phase and onto organic-rich matrices. This sorption would effectively reduce its concentration in the water column, limiting its transport over long distances in aquatic systems but increasing its persistence in the sediment bed. The accumulation in sediment can create a long-term reservoir of the compound, with potential for exposure to benthic organisms.

Table 2: Soil Sorption Data for a Structurally Related Alkylphenol

| Compound Name | CAS Number | Log Koc | Study Focus | Source |

| 4-Nonylphenol | 84852-15-3 | 3.97 | Sorption in terrestrial soils | nih.gov |

Note: This table provides data for a related alkylphenol to infer the likely behavior of this compound due to the absence of specific experimental data.

Analytical Methodologies for Trace Detection and Quantification of 4 2,6 Dimethylheptyl Phenol in Environmental Matrices

Advanced Chromatographic Techniques for Separation of Isomers

Due to the isomeric complexity of technical nonylphenol mixtures, high-resolution chromatographic methods are essential for the specific analysis of 4-(2,6-dimethylheptyl)phenol.

Capillary column gas chromatography, particularly when coupled with mass spectrometry (GC/MS), is a powerful tool for the analysis of this compound. nih.gov The use of open-tubular capillary columns provides superior resolution compared to packed columns, which is crucial for separating the numerous branched isomers of nonylphenol. settek.comepa.gov

In a specific application, the analysis of this compound, referred to as 4-sec-NP in the study, was performed using capillary column GC/MS in selected ion-monitoring (SIM) mode. nih.gov This technique allows for the selective detection of the target analyte by monitoring specific ions, thereby enhancing sensitivity and reducing interference from the sample matrix. nih.gov The successful chromatographic separation of this compound from the isomers present in technical 4-nonylphenol (B119669) mixtures is a prerequisite for its use as an internal standard. vnu.edu.vn The selection of an appropriate capillary column, with specific stationary phases, is critical to achieving the desired separation. chromassist.com

The GC method often involves a derivatization step, such as acetylation, to improve the volatility and chromatographic behavior of the phenol (B47542). nih.gov Following derivatization, the compounds are typically enriched using solid-phase extraction (SPE) before GC/MS analysis. nih.gov

High-Performance Liquid Chromatography (HPLC) offers an alternative and complementary approach to GC for the analysis of phenolic compounds. scirp.orgmdpi.com HPLC methods can be particularly advantageous for analyzing less volatile or thermally labile compounds without the need for derivatization.

For the analysis of phenols, various HPLC methods have been developed, often employing reversed-phase columns like C18. mdpi.com A study on the simultaneous determination of 17 phenolic compounds utilized an Eclipse XDB-C18 column with a gradient elution program. mdpi.com The mobile phase consisted of a 0.1% H3PO4 aqueous solution and acetonitrile, with the column temperature maintained at 20 °C to achieve optimal separation. mdpi.com Detection is commonly performed using a diode-array detector (DAD) or a UV detector, which allows for the selection of the optimal wavelength for each compound, thereby enhancing selectivity. scirp.orgmdpi.com

While direct analysis of underivatized phenols is possible, pre-column derivatization can significantly improve the sensitivity and selectivity of HPLC methods. scirp.org For instance, derivatization with reagents like 4-nitrobenzoyl chloride has been shown to enhance the UV absorbance of phenols, leading to lower detection limits. scirp.org The choice of the HPLC column and mobile phase composition is crucial for separating closely related isomers. scirp.orghelixchrom.com

Application of this compound as an Analytical Internal Standard

The unique structure of this compound makes it a suitable candidate for use as an internal standard in the analysis of other alkylphenols, particularly technical mixtures of 4-nonylphenol.

A synthesized isomer, 4-(2,6-dimethylhept-3-yl)phenol (also referred to as 4-sec-NP), has been successfully utilized as a new internal standard for the determination of technical 4-nonylphenol (4-NP) in water samples. nih.govresearchgate.net This newly synthesized, racemic mixture of a 4-nonylphenol isomer is not typically found in commercial technical 4-NP mixtures, a critical requirement for an internal standard. vnu.edu.vn

In a comparative study, the recovery of technical 4-NP from various water samples (distilled, river, and wastewater) was assessed using either the novel 4-(2,6-dimethylhept-3-yl)phenol or the commonly used 4-n-nonylphenol as the internal standard. nih.gov The results indicated that 4-(2,6-dimethylhept-3-yl)phenol provided slightly better recovery rates. nih.govresearchgate.net A significant advantage was observed in the analysis of complex matrices like wastewater, where the derivatization yield of 4-(2,6-dimethylhept-3-yl)phenol (approximately 63%) was considerably higher than that of 4-n-nonylphenol (approximately 20%). nih.govresearchgate.net This suggests that 4-(2,6-dimethylhept-3-yl)phenol is a more robust internal standard, especially for challenging environmental samples with high concentrations of other hydroxylated compounds. nih.govresearchgate.net

Table 1: Comparison of Internal Standards for Technical 4-NP Recovery

| Internal Standard | Matrix | Derivatization Yield | Performance |

|---|---|---|---|

| 4-(2,6-dimethylhept-3-yl)phenol | Wastewater | ~63% | Slightly better recovery results. nih.govresearchgate.net Recommended for complex matrices. nih.govresearchgate.net |

| 4-n-Nonylphenol | Wastewater | ~20% | Inaccurate results in initial wastewater experiments. nih.gov |

Data derived from a study on the determination of 4-nonylphenol in water samples. nih.govresearchgate.net

Isotope dilution mass spectrometry (IDMS) is a highly accurate quantification technique that involves the use of isotopically labeled analogues of the target analyte as internal standards. nih.govnih.gov In the context of alkylphenol analysis, this would involve synthesizing this compound with stable isotopes such as ¹³C or ²H (deuterium). sigmaaldrich.comcaymanchem.com

The principle of IDMS is to add a known amount of the labeled compound to the sample before extraction and analysis. nih.gov Since the labeled and unlabeled compounds have nearly identical chemical and physical properties, they behave similarly during sample preparation, extraction, and chromatographic analysis. researchgate.net Any losses of the analyte during these steps will be mirrored by losses of the labeled standard. researchgate.net By measuring the ratio of the unlabeled analyte to the labeled standard using mass spectrometry, a highly accurate and precise quantification can be achieved, correcting for matrix effects and recovery losses. nih.gov

For instance, ¹³C₆-labeled 4-n-nonylphenol has been used as an isotope dilution standard for the analysis of 4-nonylphenol in food crops. nih.gov Similarly, deuterated analogues of nonylphenol, such as 4-nonylphenol-d₄, are available for use as internal standards in GC- or LC-MS analysis. caymanchem.com The development of a labeled analogue of this compound would enable its use in highly sensitive and specific IDMS methods for environmental monitoring.

Derivatization Strategies for Enhanced Analytical Sensitivity and Selectivity (e.g., Acetylation)

Chemical derivatization is a common strategy employed in the analysis of phenols to improve their analytical characteristics, such as volatility for GC analysis and detectability for both GC and HPLC. researchgate.netmdpi.com

For the analysis of this compound and other nonylphenols by GC/MS, acetylation is a frequently used derivatization technique. nih.gov In this process, the phenolic hydroxyl group is converted to an acetyl ester. This derivatization serves two main purposes: it makes the compound more volatile and thermally stable, which is beneficial for GC analysis, and it can improve chromatographic peak shape. nih.gov The derivatized compounds are then typically extracted and concentrated using solid-phase extraction (SPE) before injection into the GC/MS system. nih.gov

In one study, after acetylation, the recovery of technical 4-NP was compared using either 4-(2,6-dimethylhept-3-yl)phenol or 4-n-nonylphenol as the internal standard. nih.gov The results highlighted the importance of the derivatization step, particularly in complex matrices where the efficiency of the reaction can vary between different phenolic structures. nih.gov

Other derivatization methods for phenols include silylation, alkylation, and reaction with reagents like pentafluorobenzyl bromide (PFBBr). epa.govresearchgate.net The choice of derivatization reagent depends on the analytical technique being used. For example, PFBBr derivatization is often used for analysis by gas chromatography with electron capture detection (GC-ECD) due to the high electron-capturing ability of the resulting ether, which significantly enhances sensitivity. epa.gov The goal of any derivatization strategy is to increase the sensitivity and/or selectivity of the analysis, allowing for the reliable detection of trace levels of this compound in environmental samples. mdpi.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-Nonylphenol |

| 4-n-Nonylphenol |

| 4-(2,6-dimethylhept-3-yl)phenol |

| 4-Nonylphenol-d₄ |

The accurate detection and quantification of this compound at trace levels in environmental matrices such as water, soil, and sediment present a significant analytical challenge. The complexity of these samples, which contain a multitude of interfering compounds, necessitates robust sample preparation techniques. The primary goals of sample preparation are to isolate the target analyte from the sample matrix, eliminate interferences, and pre-concentrate the analyte to a level compatible with the sensitivity of the analytical instrument. This section details the application of Solid Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Hollow Fiber Liquid Phase Microextraction (HF-LPME) for this purpose.

Solid Phase Extraction (SPE)

Solid Phase Extraction (SPE) is a widely adopted technique for the purification and concentration of analytes from liquid samples, often superseding traditional LLE. nih.gov The principle involves passing a liquid sample through a solid sorbent material, which retains the analyte. Interfering components are washed away, and the analyte is subsequently eluted with a small volume of a suitable solvent. For phenolic compounds, which can be challenging to extract from water due to their polarity, SPE offers a more efficient alternative to LLE. biotage.com

A specific method developed for the determination of the endocrine disruptor 4-nonylphenol in water utilized a closely related isomer, 4-(2,6-dimethylhept-3-yl)phenol, as a novel internal standard. nih.gov In this procedure, the phenolic compounds in various water samples were first acetylated to increase their hydrophobicity. Following this derivatization step, the compounds were enriched and cleaned up using SPE. The analysis was then performed by gas chromatography/mass spectrometry (GC/MS). nih.gov The study demonstrated that 4-(2,6-dimethylhept-3-yl)phenol served as an effective internal standard, particularly in complex matrices like wastewater, where it showed a significantly higher derivatization yield compared to the linear isomer, 4-n-nonylphenol. nih.gov

nih.govAdvanced SPE methods, such as magnetic solid-phase extraction (MSPE), have also been successfully applied to other phenolic endocrine disruptors like 4-nonylphenol. In one study, a novel magnetic core-shell adsorbent (polyaniline@SiO2@Fe) was used to extract phenols from water samples before HPLC analysis. nih.gov This method achieved very high recoveries and extremely low detection limits, showcasing the potential of advanced SPE materials for trace analysis. nih.gov

nih.govLiquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction is a conventional separation technique based on the differential partitioning of a compound between two immiscible liquid phases, typically an aqueous sample and an organic solvent. nih.gov For phenols, LLE is often the first step in EPA methods for analyzing water samples. The procedure generally involves adjusting the sample pH to acidic conditions to ensure the phenols are in their non-ionized form, followed by extraction with an organic solvent like methylene (B1212753) chloride. biotage.comepa.gov

However, LLE for phenols presents several challenges. Their affinity for acidic water can make extraction with solvents like methylene chloride difficult. biotage.com Furthermore, official methods can require pH adjustments and multiple extraction steps, and prolonged contact with solvents can lead to low recovery for some phenols. epa.gov Despite these drawbacks, LLE can be effective. Studies on phenol removal from industrial wastewater have demonstrated high extraction efficiencies using various solvents.

mdpi.comresearchgate.netThe main disadvantages of LLE are that it is often time-consuming, labor-intensive, and requires large volumes of high-purity organic solvents, which can be expensive and environmentally harmful. nih.gov These factors have driven the development and adoption of miniaturized and more efficient techniques like SPE and HF-LPME.

Hollow Fiber Liquid Phase Microextraction (HF-LPME)

Hollow Fiber Liquid Phase Microextraction (HF-LPME) is a miniaturized sample preparation technique that has emerged as a powerful tool for the isolation and pre-concentration of trace analytes from complex matrices. nih.gov In HF-LPME, a porous polypropylene (B1209903) hollow fiber separates the aqueous sample (donor phase) from an acceptor phase contained within the lumen of the fiber. The pores of the fiber wall are impregnated with a small amount of an immiscible organic solvent, which forms a supported liquid membrane (SLM). nih.govmdpi.com Analytes migrate from the donor phase, through the SLM, and into the acceptor phase, becoming highly concentrated in the process. researchgate.net

This technique offers very high enrichment factors, excellent sample clean-up, and requires only microliter volumes of organic solvent, making it a green analytical method. nih.govresearchgate.net HF-LPME has been successfully applied to the simultaneous extraction of various alkylphenols, chlorophenols, and nitrophenols from environmental water samples. researchgate.netnih.gov

researchgate.netnih.govThe high pre-concentration capability of HF-LPME allows for the achievement of very low detection limits, often in the picogram per milliliter (pg/mL) range, which is crucial for monitoring endocrine-disrupting compounds like this compound in the environment. researchgate.netnih.gov Its effectiveness has also been demonstrated for complex matrices such as soil extracts, where it provides efficient clean-up of dissolved organic matter. mdpi.com

Advanced Applications and Materials Science Research Incorporating 4 2,6 Dimethylheptyl Phenol Derivatives

Utilization in Polymer Science and Nanocomposite Fabrication (Contextual from Analogues)

The unique structural features of 4-(2,6-dimethylheptyl)phenol—a hydrophobic alkyl tail and a reactive phenolic head—make its derivatives promising candidates for applications in polymer science and nanocomposites. The long alkyl chain can enhance compatibility with non-polar polymer matrices, while the phenolic hydroxyl group provides a site for chemical modification or can act as an antioxidant.

In polymer science, long-chain alkylphenols are utilized to modify the properties of various polymers. For instance, they can be incorporated into epoxy resins to enhance flexibility and hydrophobicity. The introduction of long alkyl side chains into an epoxy network can significantly increase the breaking elongation and compressive strength of the cured resin. This is attributed to the plasticizing effect of the alkyl chains, which increases the free volume within the polymer network, allowing for greater chain mobility.

The hindered nature of phenols, with bulky substituents at the ortho positions, is particularly valuable for imparting thermal and oxidative stability to polymers. These hindered phenols act as radical scavengers, which can delay the degradation of polymers exposed to heat and oxygen. This property is crucial in the fabrication of high-performance nanocomposites. When hindered phenol (B47542) derivatives are grafted onto the surface of nanofillers, such as graphene oxide or carbon nanotubes, they can significantly improve the thermal stability of the resulting polymer nanocomposite. researchgate.netmdpi.comgreenscreenchemicals.org This is due to the synergistic effect of the nanofiller's barrier properties and the antioxidant activity of the hindered phenol.

The table below presents representative data on the thermal stability of PVC nanocomposites containing a hindered phenol derivative, illustrating the potential improvements that could be expected from materials incorporating derivatives of this compound.

| Sample | T5 (°C) | T10 (°C) | Char Residue at 600°C (%) |

| Neat PVC | 215 | 230 | 10 |

| PVC/CuO Nanoparticles | 220 | 235 | 12 |

| PVC/Hindered Phenol Additive | 218 | 232 | 11 |

| PVC/CuO/Hindered Phenol Nanocomposite | 224 | 241 | 13 |

This table is generated based on contextual data from analogous systems and is for illustrative purposes.

Development as Intermediates for Specialty Chemicals and Functional Materials

Alkylphenols, in general, are important intermediates in the chemical industry for the production of a wide range of specialty chemicals. nih.gov Their derivatives find applications as surfactants, antioxidants, and components of phenolic and epoxy resins. nih.govelsevierpure.com The long alkyl chain of compounds like this compound makes them suitable precursors for nonionic surfactants, which are used in detergents, emulsifiers, and dispersing agents. nih.gov

The phenolic group can be derivatized through reactions such as ethoxylation to produce alkylphenol ethoxylates. Furthermore, the reactivity of the phenol ring allows for electrophilic substitution reactions, enabling the introduction of other functional groups to create more complex molecules. For example, alkylphenols can be condensed with formaldehyde (B43269) to produce phenolic resins, which are used in coatings, adhesives, and composites. nih.gov

The development of functional materials from this compound derivatives can be envisioned in several areas. The introduction of this moiety into the backbone of polymers like poly(phenylene oxide) could modify their solubility and processing characteristics. elsevierpure.com Additionally, the synthesis of novel antioxidants and UV stabilizers based on this structure could offer enhanced performance due to the combined effect of the hindered phenol and the long alkyl chain, which can improve compatibility and reduce migration from the polymer matrix.

The following table outlines potential specialty chemicals and functional materials that could be synthesized from this compound, based on the known chemistry of analogous alkylphenols.

| Precursor | Reaction Type | Resulting Specialty Chemical/Functional Material | Potential Application |

| This compound | Ethoxylation | This compound Ethoxylate | Nonionic Surfactant, Emulsifier |

| This compound | Condensation with Formaldehyde | This compound-Formaldehyde Resin | Coating, Adhesive, Composite |

| This compound Derivative | Copolymerization | Modified Poly(phenylene oxide) | Engineering Thermoplastic |

| This compound | Esterification with Acrylates | Hindered Phenolic Acrylate Monomer | Reactive Diluent, UV-curable Coatings |

This table is illustrative and based on the general reactivity and applications of analogous alkylphenols.

Emerging Research Directions and Future Perspectives for 4 2,6 Dimethylheptyl Phenol Studies

Development of Novel Isomer-Specific Analytical Methods

A significant hurdle in studying 4-(2,6-dimethylheptyl)phenol is the complexity of its isomeric forms. Commercial alkylphenols are often intricate mixtures of various isomers, each potentially exhibiting different physicochemical properties and biological activities. nih.gov Therefore, a critical future research avenue is the development of advanced, isomer-specific analytical methodologies.

Current analytical techniques, such as gas chromatography-mass spectrometry (GC-MS), are foundational but may not always provide the necessary resolution to separate and quantify individual isomers within complex environmental or biological matrices. Future efforts should focus on:

High-Resolution Mass Spectrometry (HRMS): The application of technologies like Orbitrap-based mass spectrometry can offer the high resolving power and mass accuracy needed to elucidate the structures of unknown isomers and transformation products. thermofisher.com This is particularly crucial for identifying and tracking the fate of specific this compound isomers in the environment.

Multidimensional Chromatography: Techniques such as comprehensive two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (TOF-MS) can provide enhanced separation of complex isomeric mixtures that co-elute in single-dimension chromatography.

Novel Sample Preparation Techniques: The development of more selective and efficient sample extraction and cleanup methods is essential for improving the detection of trace levels of this compound and its metabolites in diverse environmental samples like water, sediment, and biota. researchgate.net This includes the exploration of advanced solid-phase extraction (SPE) sorbents and microextraction techniques.

| Analytical Challenge | Proposed Future Research Direction | Potential Impact |

| Co-elution of isomers | Development of multidimensional chromatography methods (e.g., GC×GC-TOF-MS) | Accurate quantification of individual isomers |

| Identification of unknown metabolites | Application of high-resolution mass spectrometry (e.g., Orbitrap MS) | Elucidation of degradation pathways |

| Trace-level detection in complex matrices | Innovation in selective sample preparation techniques (e.g., advanced SPE) | Improved environmental monitoring and exposure assessment |

Integrated Computational and Experimental Approaches for Predicting Environmental Fate and Biological Impact

Given the limited empirical data available for this compound, integrated computational and experimental approaches are indispensable for predicting its environmental behavior and potential biological effects. This is especially pertinent for data-poor chemicals where traditional toxicological testing can be time-consuming and costly. nih.gov

Future research should prioritize the following integrated strategies:

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing and validating QSAR models specifically for alkylphenols can help predict the toxicity of this compound based on its molecular structure. nih.govijsmr.in These models can estimate various endpoints, such as hepatocyte toxicity or acute aquatic toxicity, by correlating molecular descriptors with biological activity. nih.govresearchgate.net The advantage of using quantum chemically derived descriptors in QSAR studies has been noted for improving the predictability of such models. nih.gov

Environmental Fate Modeling: Computational models can simulate the partitioning, transport, and degradation of this compound in different environmental compartments. The physicochemical properties of alkylphenol ethoxylate metabolites, particularly their high Kow values, suggest they will likely partition into sediments. capes.gov.brnih.gov Models can help predict its persistence, bioaccumulation potential, and long-range transport. Integrating these models with experimental data from laboratory degradation studies under various conditions (e.g., aerobic, anaerobic) will enhance their accuracy. capes.gov.brnih.gov

In Vitro and In Silico Toxicology: High-throughput in vitro screening assays can be used to assess the potential endocrine-disrupting activity and other biological effects of specific this compound isomers. The results from these assays can then be used to refine and validate computational toxicology models, creating a feedback loop that improves predictive accuracy.

| Research Area | Integrated Approach | Desired Outcome |

| Toxicity Prediction | QSAR modeling using quantum chemical descriptors and experimental validation | Predictive models for hepatotoxicity, aquatic toxicity, and other biological endpoints. nih.govnih.gov |

| Environmental Behavior | Environmental fate modeling combined with laboratory degradation studies | Accurate prediction of persistence, bioaccumulation, and transport in the environment. capes.gov.brnih.gov |

| Biological Impact | High-throughput in vitro screening integrated with in silico toxicology | Mechanistic understanding of potential adverse effects and prioritization for further testing. |

Sustainable Synthesis Pathways and Green Chemistry Considerations

The conventional synthesis of alkylphenols often involves the alkylation of phenols with alkenes, a process that can utilize catalysts and generate byproducts with environmental implications. wikipedia.org A forward-thinking research direction is the exploration of sustainable synthesis pathways for this compound, guided by the principles of green chemistry.

Key areas for future investigation include:

Bio-based Feedstocks: Research into the use of renewable resources, such as lignin, as a starting material for producing alkylphenols is a promising green alternative. researchgate.netuobasrah.edu.iq Lignin, an abundant biopolymer, can be depolymerized to yield phenolic compounds that can then be further processed. researchgate.net

Catalytic Innovation: The development of highly selective and reusable catalysts can improve the efficiency and reduce the environmental footprint of the alkylation process. Zeolite catalysts, for instance, have shown potential in the dealkylation of alkylphenols, a process that could be adapted for selective synthesis. rsc.org

Atom Economy and Waste Minimization: Future synthesis methods should be designed to maximize the incorporation of all materials used in the process into the final product, thereby minimizing waste. This includes exploring solvent-free reaction conditions and processes that reduce the number of synthetic steps.

| Green Chemistry Principle | Application in Synthesis | Potential Benefit |

| Use of Renewable Feedstocks | Synthesis from lignin-derived phenolic compounds | Reduced reliance on fossil fuels and creation of value from biomass. researchgate.netuobasrah.edu.iq |

| Catalysis | Development of selective and recyclable catalysts (e.g., zeolites) | Increased reaction efficiency, reduced byproducts, and easier catalyst recovery. rsc.org |

| Atom Economy | Designing synthesis routes with fewer steps and higher yields | Minimized waste generation and improved resource efficiency. |

Comprehensive Environmental Monitoring Strategies and Risk Assessment Frameworks

The detection of emerging contaminants like this compound in the environment necessitates the development of comprehensive monitoring strategies and robust risk assessment frameworks. nih.gov As this compound is not typically included in routine monitoring programs, its environmental prevalence and potential risks are largely unknown.

Future research in this area should focus on:

Targeted and Non-Targeted Screening: Implementing monitoring programs that specifically target this compound in various environmental matrices (water, sediment, air, and biota) is crucial. researchgate.net Additionally, non-targeted screening approaches using high-resolution mass spectrometry can help identify this and other unknown emerging contaminants. thermofisher.com

Development of Risk Assessment Frameworks for Data-Poor Chemicals: Given the scarcity of toxicological data, it is essential to apply and refine risk assessment frameworks designed for data-poor chemicals. nih.govnih.gov These frameworks often utilize a tiered approach, integrating data from computational models, in vitro assays, and studies on structurally similar compounds to prioritize chemicals for further investigation and potential regulatory action. researchgate.nettandfonline.com

Integrated Exposure and Effects Analysis: A holistic understanding of the risk posed by this compound requires integrating data on its environmental concentrations with information on its potential biological effects. This includes considering combined exposures to multiple chemicals and assessing the cumulative risk. researchgate.net

| Research Focus | Key Objective | Expected Outcome |

| Environmental Occurrence | Implement targeted and non-targeted monitoring in diverse environmental compartments | A clear picture of the distribution and concentration of this compound in the environment. |

| Risk Characterization | Apply and refine risk assessment frameworks for data-poor chemicals | Prioritization of this compound for further toxicological testing and potential risk management actions. nih.govnih.gov |

| Holistic Risk Assessment | Integrate environmental exposure data with biological effects information | A comprehensive understanding of the potential risks to ecosystem and human health. |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-(2,6-dimethylheptyl)phenol, and how do reaction conditions influence yield and selectivity?

- Methodological Answer : Synthesis typically involves alkylation of phenol derivatives via Friedel-Crafts reactions or catalytic methylation. For example, selective methylation of o-cresol using iron-chromium mixed oxide catalysts in fluidized beds can yield 2,6-dimethylphenol intermediates, which may undergo further alkylation to form the target compound . Reaction temperature (45–203°C), solvent polarity, and catalyst loading critically impact regioselectivity. Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) are essential for purity validation .

Q. How can the physical properties (e.g., melting point, solubility) of this compound be experimentally determined?

- Methodological Answer : Melting points (e.g., 45–48°C) are measured via differential scanning calorimetry (DSC), while solubility profiles are assessed using Hansen solubility parameters in solvents like ethanol, hexane, and water. Boiling points (e.g., 203°C) are determined via distillation under reduced pressure. Computational tools like PubChem’s algorithms provide supplementary data but require experimental validation .

Q. What spectroscopic techniques are most effective for structural elucidation of this compound?

- Methodological Answer : High-resolution NMR (¹H, ¹³C, and DEPT-135) identifies alkyl chain branching and phenolic -OH groups. Infrared (IR) spectroscopy confirms hydroxyl stretching (~3200 cm⁻¹) and aromatic C-H bending. Mass spectrometry (EI-MS) with fragmentation patterns validates molecular weight (220.35 g/mol) and branching .

Advanced Research Questions

Q. How do stereochemical variations (e.g., enantiomers) in this compound derivatives affect biological activity?

- Methodological Answer : Chiral resolution via enzymatic or chromatographic methods (e.g., chiral HPLC) separates enantiomers. Biological assays (e.g., receptor binding studies) compare (R)- and (S)-enantiomers. For instance, stereoselective effects in 2,6-disubstituted phenol derivatives (e.g., HSK3486) show cyclopropyl groups enhancing anesthetic potency via steric interactions with GABA receptors .

Q. What are the environmental degradation pathways of this compound, and how do they vary under aerobic vs. anaerobic conditions?

- Methodological Answer : Aerobic degradation involves microbial oxidation to quinones (via cytochrome P450 enzymes), while anaerobic pathways may produce recalcitrant metabolites. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) tracks intermediate formation. Soil column studies under controlled O₂ levels quantify biodegradation rates .

Q. What computational models predict the endocrine-disrupting potential of this compound?

- Methodological Answer : Quantitative structure-activity relationship (QSAR) models (e.g., ECOSAR) estimate estrogenic activity based on alkyl chain length and hydrophobicity. Molecular docking simulations (e.g., AutoDock Vina) assess binding affinity to estrogen receptors (ERα/β). Experimental validation uses yeast estrogen screen (YES) assays .

Q. How can the catalytic efficiency of this compound in polymerization reactions be optimized?

- Methodological Answer : The compound acts as a chain-transfer agent in free-radical polymerization. Kinetic studies via gel permeation chromatography (GPC) monitor molecular weight distribution. Optimization parameters include initiator concentration (e.g., AIBN) and temperature (60–80°C). Electron paramagnetic resonance (EPR) detects radical intermediates .

Data Contradictions and Resolution

Q. Conflicting reports on the bioactivity of this compound: How to reconcile discrepancies between in vitro and in vivo studies?

- Methodological Answer : In vitro assays (e.g., cell-based ER transactivation) may overestimate potency due to serum protein binding, whereas in vivo models (e.g., rodent uterotrophic assays) account for metabolic clearance. Pharmacokinetic studies (LC-MS/MS plasma profiling) quantify bioavailability and tissue distribution .

Q. Why do oxidation studies yield inconsistent quinone byproducts?

- Methodological Answer : Oxidation pathways (e.g., Fenton’s reagent vs. enzymatic) produce varying ratios of 2,5-cyclohexadiene-1,4-dione isomers. Reaction monitoring via UV-Vis spectroscopy (λmax = 250–300 nm) and X-ray crystallography identifies intermediates. pH and solvent polarity are critical control variables .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.